molecular formula C18H16FNO5 B12158729 (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12158729
M. Wt: 345.3 g/mol
InChI Key: KTSLUTHLWIYOQV-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a furan ring, and a pyrrolidine-2,3-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the core structure.

    Formation of the Hydroxymethylidene Group: This step typically involves the addition of a hydroxyl group to the furan ring, followed by the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Similar structure with a chlorine atom instead of fluorine.

    (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Similar structure with a bromine atom instead of fluorine.

    (4E)-5-(4-methylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity, biological activity, and overall stability, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C18H16FNO5

Molecular Weight

345.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H16FNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3

InChI Key

KTSLUTHLWIYOQV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

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